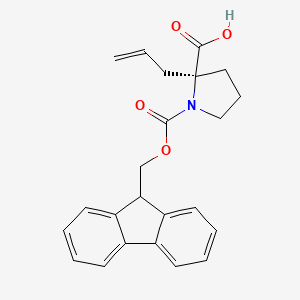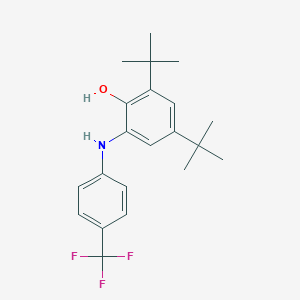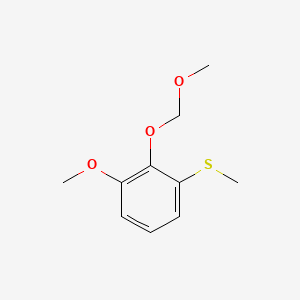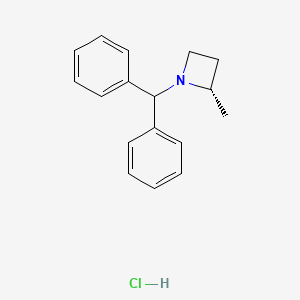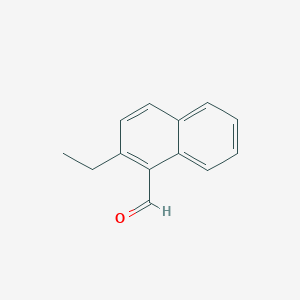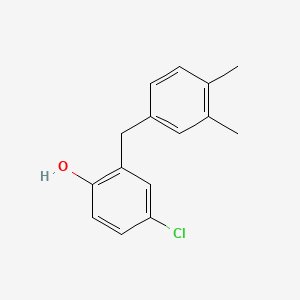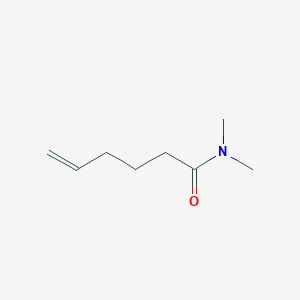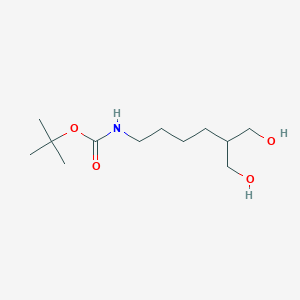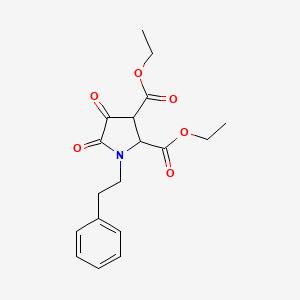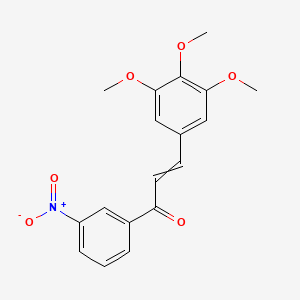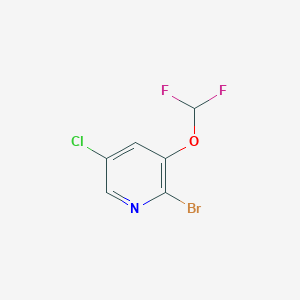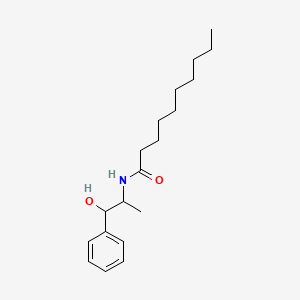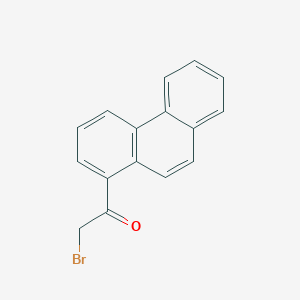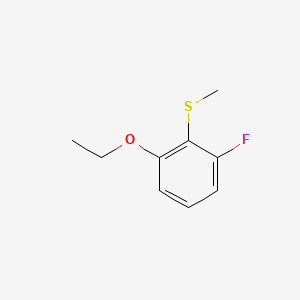
(2-Ethoxy-6-fluorophenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxy-6-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of an ethoxy group, a fluorine atom, and a methylsulfane group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-6-fluorophenyl)(methyl)sulfane typically involves the reaction of 2-ethoxy-6-fluorophenol with a methylsulfanylating agent. One common method is the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2-Ethoxy-6-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.
科学的研究の応用
(2-Ethoxy-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-Ethoxy-6-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The ethoxy and fluorine groups can participate in hydrogen bonding and van der Waals interactions, while the methylsulfane group can engage in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane: Similar structure but with different positions of the ethoxy and fluorine groups.
2-Fluorophenylmethylsulfane: Lacks the ethoxy group.
2-Ethoxyphenylmethylsulfane: Lacks the fluorine group.
Uniqueness
(2-Ethoxy-6-fluorophenyl)(methyl)sulfane is unique due to the specific positioning of the ethoxy and fluorine groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H11FOS |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
1-ethoxy-3-fluoro-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FOS/c1-3-11-8-6-4-5-7(10)9(8)12-2/h4-6H,3H2,1-2H3 |
InChIキー |
HLSOKEFNQKMILX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC=C1)F)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


